

# Diisobutyl Adipate: An In-Depth Technical Guide on its Interaction with Biological Systems

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Diisobutyl adipate*

Cat. No.: B7801839

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Diisobutyl adipate** (DIBA) is a non-phthalate plasticizer increasingly used in a variety of consumer products, including cosmetics and food packaging. Its growing prevalence necessitates a thorough understanding of its interactions with biological systems. This technical guide provides a comprehensive overview of the current scientific knowledge regarding DIBA's toxicological profile, metabolic fate, and molecular-level interactions. Recent studies have highlighted its potential to disrupt lipid metabolism through the activation of the peroxisome proliferator-activated receptor  $\gamma$  (PPAR $\gamma$ ) signaling pathway. Evidence also suggests possible effects on the thyroid hormone system. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the known and proposed biological pathways to serve as a critical resource for researchers, scientists, and professionals in drug development.

## Toxicological Profile

The toxicological profile of **diisobutyl adipate** and its close structural analog, dibutyl adipate (DBA), has been evaluated through various in vitro and in vivo studies. Much of the publicly available quantitative data pertains to DBA, which is often used as a read-across substitute for DIBA in risk assessments.

## Acute Toxicity

Acute toxicity studies indicate a low order of toxicity for adipate esters via oral and dermal routes.

| Compound           | Test Type | Species | Route            | Value        | Reference              |
|--------------------|-----------|---------|------------------|--------------|------------------------|
| Dibutyl Adipate    | LD50      | Rat     | Oral             | 12,900 mg/kg | <a href="#">[1](2)</a> |
| Dibutyl Adipate    | LD50      | Rat     | Oral             | >5,000 mg/kg | <a href="#">[3](4)</a> |
| Dibutyl Adipate    | LD50      | Rabbit  | Dermal           | 20,000 mg/kg | <a href="#">[1](2)</a> |
| Diisobutyl Adipate | LD50      | Rat     | Intraperitonea l | 5,676 mg/kg  | <a href="#">[5](6)</a> |

## Repeated Dose Toxicity

Subchronic studies have been conducted to assess the effects of repeated exposure to adipate esters.

| Compound        | Species | Exposure Route & Duration | NOAEL           | LOAEL         | Observed Effects at LOAEL                 | Reference              |
|-----------------|---------|---------------------------|-----------------|---------------|-------------------------------------------|------------------------|
| Dibutyl Adipate | Rat     | Oral (gavage), 28 days    | 1,000 mg/kg/day | -             | No adverse effects observed               | <a href="#">[7](8)</a> |
| Dibutyl Adipate | Rabbit  | Dermal                    | 0.5 ml/kg/day   | 1.0 ml/kg/day | Significant reduction in body weight gain | <a href="#">(9)</a>    |

## Reproductive and Developmental Toxicity

Reproductive and developmental toxicity screening studies have been performed, with a key study being an OECD 421 guideline study on **diisobutyl adipate**.

| Compound           | Species | Study Type                                 | NOAEL (Fertility)   | NOAEL (Developmental) | LOAEL (Developmental) | Observe d Effects at Developmental LOAEL          | Reference |
|--------------------|---------|--------------------------------------------|---------------------|-----------------------|-----------------------|---------------------------------------------------|-----------|
| Diisobutyl Adipate | Rat     | OECD 421                                   | 1,000 mg/kg/da<br>y | 300 mg/kg/da<br>y     | 1,000 mg/kg/da<br>y   | Decrease d pup viability and body weight          | (10)      |
| Dibutyl Adipate    | Rat     | Intraperitoneal injection during gestation | -                   | 1.05 ml/kg            | 1.75 ml/kg            | Significant increase in fetal gross abnormalities | (9)       |

## Genotoxicity and Carcinogenicity

Genotoxicity studies on both DIBA and DBA have yielded mixed results, while data on carcinogenicity is limited.

| Compound                                  | Assay Type                             | Test System                         | Metabolic Activation | Result                       | Reference    |
|-------------------------------------------|----------------------------------------|-------------------------------------|----------------------|------------------------------|--------------|
| Dibutyl Adipate                           | Ames Test (Bacterial Reverse Mutation) | Salmonella typhimurium              | With and without     | Negative                     | (9)          |
| Dibutyl Adipate                           | Chromosomal Aberration                 | Hamster Lung (CHL) cells            | Chinese              | With                         | Positive (8) |
| Diisobutyl Adipate                        | Chromosomal Aberration                 | Hamster Lung (CHL) cells            | Chinese              | With                         | Positive (4) |
| Diisobutyl Phthalate (a related compound) | Comet Assay                            | Human lymphocytes and mucosal cells | Not applicable       | Positive (DNA strand breaks) | (11)         |

No long-term carcinogenicity studies on **diisobutyl adipate** were identified.

## Molecular Mechanisms of Interaction

Recent research has begun to elucidate the molecular pathways through which DIBA interacts with biological systems, with a primary focus on its role as an endocrine disruptor.

## PPAR $\gamma$ Signaling Pathway and Lipid Metabolism Disruption

In silico and in vitro studies have demonstrated that DIBA can interact with and activate Peroxisome Proliferator-Activated Receptor Gamma (PPAR $\gamma$ ), a key regulator of lipid metabolism and adipogenesis.(12)

Mechanism of Action:

- Binding to PPAR $\gamma$ : Molecular docking studies show that DIBA has a strong affinity for the ligand-binding domain of PPAR $\gamma$ .(13)
- PPAR $\gamma$  Activation: Upon binding, DIBA activates PPAR $\gamma$ , which then forms a heterodimer with the Retinoid X Receptor (RXR).
- Transcriptional Regulation: This heterodimer binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.
- Altered Gene Expression: The binding of the DIBA-PPAR $\gamma$ -RXR complex to PPREs alters the transcription of genes involved in lipid metabolism. Studies have shown that DIBA exposure leads to altered transcriptional expression of genes related to PPAR $\gamma$  signaling and lipid metabolism pathways in both murine and human hepatocytes.(13)
- Increased Lipogenesis: The altered gene expression results in an increase in intracellular lipid content.(13) Target genes regulated by PPAR $\gamma$  in lipid metabolism include those involved in fatty acid uptake (e.g., CD36), fatty acid binding (FABP4), and lipogenesis.(14)



[Click to download full resolution via product page](#)

Figure 1: DIBA-induced PPAR $\gamma$  signaling pathway leading to lipid metabolism disruption.

## Thyroid Hormone System Disruption

Studies in Japanese medaka (*Oryzias latipes*) have indicated that DIBA may act as a thyroid hormone disruptor.(15)

Observed Effects:

- Exposure to DIBA increased the expression of thyroid-stimulating hormone beta-subunit (tsh $\beta$ ) and deiodinase 1 (dio1).
- Conversely, the expression of thyroid hormone receptor alpha (tr $\alpha$ ) and beta (tr $\beta$ ) was decreased.[\(15\)](#)

These findings suggest that DIBA interferes with the hypothalamic-pituitary-thyroid (HPT) axis, although the precise molecular mechanism in mammalian systems requires further investigation.

[Click to download full resolution via product page](#)

Figure 2: Proposed interaction of DIBA with the thyroid hormone signaling pathway.

## Potential Interaction with TRPA1 Channel

While direct evidence for DIBA is limited, related compounds like diisopropyl adipate have been shown to act as adjuvants in contact hypersensitivity through the activation of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, a sensory ion channel involved in pain and inflammation.<sup>(16)</sup> PPAR<sub>Y</sub> ligands have also been shown to activate TRPA1, suggesting a potential cross-talk between these pathways.

**Proposed Mechanism:** Non-electrophilic compounds can activate TRPA1, possibly by inducing mechanical perturbations in the plasma membrane rather than through covalent modification.<sup>(15)</sup> This activation leads to an influx of  $\text{Ca}^{2+}$ , which can trigger downstream signaling cascades related to inflammation and nociception.

## Metabolism

The metabolism of **diisobutyl adipate** is presumed to follow the general pathway for dialkyl esters, which involves hydrolysis into its constituent alcohol and dicarboxylic acid, followed by further metabolism of these products.

Metabolic Steps:

- **Hydrolysis:** The ester bonds of DIBA are hydrolyzed by carboxylesterases (CES), primarily in the liver and intestines, to yield two molecules of isobutanol and one molecule of adipic acid.<sup>(17)</sup> While the specific CES isozymes responsible for DIBA hydrolysis have not been definitively identified, both CES1 and CES2 are known to hydrolyze a wide range of ester-containing compounds.<sup>(18)</sup>
- **Isobutanol Metabolism:** Isobutanol is metabolized via a pathway similar to other alcohols, involving oxidation to isobutyraldehyde and then to isobutyric acid, which can subsequently enter intermediary metabolism.<sup>(2)</sup>
- **Adipic Acid Metabolism:** Adipic acid can be activated to its CoA ester and then undergo  $\beta$ -oxidation, similar to fatty acids, to yield acetyl-CoA, which can enter the citric acid cycle.<sup>(19)</sup>

[Click to download full resolution via product page](#)

Figure 3: Proposed metabolic pathway of **diisobutyl adipate**.

## Experimental Protocols

This section outlines the general methodologies for key experiments cited in the assessment of **diisobutyl adipate**'s biological interactions.

### OECD 421: Reproduction/Developmental Toxicity Screening Test

This study provides initial information on the effects of a substance on male and female reproductive performance.(20)

#### Methodology Overview:

- **Test Animals:** Typically rats, with at least 10 animals of each sex per group.
- **Dose Groups:** A control group and at least three test groups with graduated doses of the test substance.
- **Administration:** Daily oral administration (e.g., gavage).
- **Dosing Period:**
  - **Males:** Minimum of four weeks, including a pre-mating, mating, and post-mating period.
  - **Females:** Dosed throughout the study (approx. 63 days), covering pre-mating, mating, gestation, and lactation.

- Mating: One male to one female.
- Endpoints Evaluated:
  - Parental Animals: Clinical observations, body weight, food/water consumption, estrous cycle monitoring, mating performance, fertility, and organ weights (reproductive organs and thyroid). Histopathology of reproductive organs is crucial, especially for males.
  - Offspring: Number of live and dead pups, pup viability, sex ratio, clinical signs, body weights, anogenital distance, and nipple retention in males.

[Click to download full resolution via product page](#)

Figure 4: General experimental workflow for an OECD 421 study.

## In Vitro Genotoxicity Assays

A battery of in vitro tests is used to assess the genotoxic potential of a chemical, covering different endpoints like gene mutations and chromosomal damage.

Methodology Overview for Chromosomal Aberration Test:

- Cell Culture: A suitable mammalian cell line (e.g., Chinese Hamster Lung cells) is cultured.
- Exposure: Cells are exposed to the test substance at various concentrations, with and without an external metabolic activation system (e.g., S9 mix from rat liver).
- Incubation: Cells are incubated for a defined period.
- Metaphase Arrest: A mitotic inhibitor (e.g., colcemid) is added to arrest cells in the metaphase stage of cell division.
- Harvesting and Slide Preparation: Cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides.
- Staining and Analysis: Chromosomes are stained (e.g., with Giemsa), and metaphase spreads are analyzed microscopically for structural and numerical chromosomal aberrations.

## Conclusion

**Diisobutyl adipate** exhibits a low level of acute toxicity. However, emerging evidence points towards its potential to interact with key biological signaling pathways. The activation of PPAR $\gamma$  and subsequent disruption of lipid metabolism is a significant finding that warrants further investigation, particularly in the context of metabolic disorders. The potential for DIBA to interfere with the thyroid hormone system, as suggested by studies in aquatic organisms, highlights the need for further research in mammalian models. While genotoxicity data is mixed, the positive findings in chromosomal aberration assays suggest a potential for clastogenicity. The detailed mechanisms of its interaction with the TRPA1 channel and the specific enzymes involved in its metabolism are areas that require more focused research. This guide provides a foundational understanding of DIBA's biological interactions, serving as a valuable tool for scientists and professionals to inform future research and risk assessment efforts.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. cpsc.gov [cpsc.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Engineering a metabolic pathway for isobutanol biosynthesis in *Bacillus subtilis* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 9. Amended final report of the safety assessment of dibutyl adipate as used in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 11. Genotoxicity of di-butyl-phthalate and di-iso-butyl-phthalate in human lymphocytes and mucosal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Assessment of lipid metabolism-disrupting effects of non-phthalate plasticizer diisobutyl adipate through in silico and in vitro approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Exploring PPAR Gamma and PPAR Alpha's Regulation Role in Metabolism via Epigenetics Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. TRPA1 and TRPV1 activation is a novel adjuvant effect mechanism in contact hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Human carboxylesterase isozymes: catalytic properties and rational drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. jackwestin.com [jackwestin.com]
- 20. oecd.org [oecd.org]
- To cite this document: BenchChem. [Diisobutyl Adipate: An In-Depth Technical Guide on its Interaction with Biological Systems]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7801839#diisobutyl-adipate-interaction-with-biological-systems]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)